Cas no 919289-30-8 (Rubrisandrin A)

Rubrisandrin A is a naturally occurring anthraquinone derivative isolated from microbial sources, notable for its distinctive red pigmentation and bioactive properties. Its molecular structure features a fused aromatic system with hydroxyl and methyl substituents, contributing to its stability and reactivity. This compound exhibits promising antimicrobial and cytotoxic activities, making it a subject of interest in pharmaceutical and biochemical research. Rubrisandrin A is characterized by its moderate solubility in polar organic solvents and its ability to undergo redox reactions, which may underlie its biological effects. Its purity and structural integrity are typically verified via HPLC and spectroscopic methods, ensuring reliability for experimental applications.
Rubrisandrin A structure
Rubrisandrin A structure
商品名:Rubrisandrin A
CAS番号:919289-30-8
MF:C22H28O6
メガワット:388.454127311707
CID:2087066
PubChem ID:44481243

Rubrisandrin A 化学的及び物理的性質

名前と識別子

    • Rubrisandrin A
    • RUBRISANDRIN A1B
    • (9S,10R)-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol
    • FS-7635
    • CHEMBL1080600
    • AKOS040734095
    • 919289-30-8
    • Arisanschinin G
    • CHEBI:66320
    • Q27134865
    • 4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0(2),?]hexadeca-1(12),2(7),3,5,13,15-hexaene-3,14-diol
    • ULB28930
    • インチ: InChI=1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3
    • InChIKey: YTAKUZMOQQARQX-UHFFFAOYSA-N
    • ほほえんだ: CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

計算された属性

  • せいみつぶんしりょう: 388.18858861g/mol
  • どういたいしつりょう: 388.18858861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 501
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 色と性状: Cryst.

Rubrisandrin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R53220-5mg
Rubrisandrin A
919289-30-8
5mg
¥3138.0 2021-09-08

Rubrisandrin A 関連文献

Rubrisandrin Aに関する追加情報

Rubrisandrin A: A Comprehensive Overview

Rubrisandrin A, also known by its CAS number 919289-30-8, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, isolated from the marine-derived fungus Rubroprimoraea sandae, belongs to the class of polyketides, a group of organic compounds known for their diverse biological activities. Recent studies have highlighted its promising anti-inflammatory and anti-tumor properties, making it a subject of intense research interest.

The structural elucidation of Rubrisandrin A revealed a complex framework comprising multiple aromatic rings and oxygen-containing functional groups. Its molecular formula is C16H14O5, with a molecular weight of 294.27 g/mol. The compound exhibits a characteristic UV absorption spectrum, which is often used for its identification in natural product isolation workflows. Researchers have employed advanced spectroscopic techniques, including NMR and HRMS, to confirm its structure and purity.

One of the most intriguing aspects of Rubrisandrin A is its bioactivity profile. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in the treatment of inflammatory diseases. Furthermore, studies conducted on cancer cell lines have shown that this compound can induce apoptosis in various tumor cells, including those resistant to conventional chemotherapy drugs. These findings underscore its potential as a lead compound for the development of novel anti-cancer therapies.

The mechanism of action of Rubrisandrin A involves modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. Recent research has also explored its ability to enhance the efficacy of existing chemotherapeutic agents through synergistic effects, potentially reducing the required doses and minimizing side effects.

In terms of synthesis, researchers have attempted to develop efficient total synthesis routes for Rubrisandrin A. These efforts have led to the development of novel synthetic strategies that could pave the way for large-scale production if clinical trials prove successful. Additionally, computational chemistry approaches, including molecular docking and QSAR modeling, have been employed to predict its binding affinities to various therapeutic targets.

The discovery and characterization of Rubrisandrin A highlight the importance of marine-derived fungi as a source of bioactive compounds. With ongoing research focusing on optimizing its pharmacokinetic properties and evaluating its safety profile, this compound holds immense promise for future therapeutic applications.

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